2,3,4,6-Tetra-O-methyl-alpha-D-glucose
Description
Fundamental Role of Methylation in Carbohydrate Structural Elucidation
One of the most powerful applications of O-methylation is in the structural analysis of complex carbohydrates like oligosaccharides and polysaccharides. britannica.com This technique, known as methylation analysis, is a cornerstone for determining the glycosidic linkages between monosaccharide units within a larger carbohydrate structure. amazonaws.comuga.edu
The process involves the exhaustive methylation of all free hydroxyl groups in a polysaccharide, a reaction that converts them into stable methyl ethers without cleaving the existing glycosidic bonds. britannica.com Common methylating agents include methyl iodide or dimethyl sulfate (B86663) in the presence of a base. britannica.comorgsyn.org Following this permethylation, the polysaccharide is hydrolyzed, breaking the glycosidic bonds and yielding a mixture of partially methylated monosaccharides.
The key to the analysis lies in identifying the positions of the remaining free hydroxyl groups on these monosaccharides, as these indicate the points of original linkage in the polymer. britannica.com For instance, a glucose unit that was linked through its C-1 and C-4 positions will yield 2,3,6-tri-O-methyl-D-glucose upon methylation and hydrolysis. In this context, 2,3,4,6-Tetra-O-methyl-D-glucose represents a non-reducing terminal glucose unit, as all its hydroxyl groups (except the anomeric one which is involved in the glycosidic bond that gets hydrolyzed) were free and thus became methylated.
To facilitate analysis, the mixture of partially methylated monosaccharides is typically reduced and then acetylated to form partially methylated alditol acetates (PMAAs). amazonaws.comuga.edustenutz.eu These derivatives are volatile and can be readily separated and identified using gas chromatography-mass spectrometry (GC-MS). britannica.comamazonaws.comnih.gov The fragmentation patterns in the mass spectra provide definitive evidence for the positions of the methyl and acetyl groups, thereby revealing the original linkage structure of the polysaccharide. stenutz.eu
Below is a table detailing the chemical and physical properties of the fully methylated terminal glucose indicator, 2,3,4,6-Tetra-O-methyl-D-glucose.
| Property | Value |
| CAS Number | 7506-68-5 |
| Molecular Formula | C10H20O6 |
| Molecular Weight | 236.26 g/mol |
| Melting Point | 87.0 °C |
| Boiling Point | 324.4 °C |
Data sourced from Biosynth biosynth.com, PubChem nih.gov, and Santa Cruz Biotechnology scbt.com.
Historical Trajectory and Evolution of Methylation Analysis in Carbohydrate Chemistry
The technique of methylation analysis has a rich history and has undergone significant evolution since its inception. Early methods for methylation were developed in the early 20th century. Purdie and Irvine utilized methyl iodide with silver oxide, while Haworth introduced the use of dimethyl sulfate and an alkali like sodium hydroxide (B78521). orgsyn.org These foundational methods paved the way for the structural elucidation of numerous carbohydrates.
A significant advancement came with the development of the Hakomori methylation method in 1964, which uses sodium methylsulfinylmethanide base in dimethyl sulfoxide (B87167) (DMSO). amazonaws.com This procedure proved to be highly effective for achieving complete methylation, even for complex and less soluble polysaccharides. amazonaws.com Another widely used modern technique employs a solid base like sodium hydroxide in an aprotic solvent. uga.eduresearchgate.net
The analytical phase of the process has also been revolutionized. The advent of gas chromatography (GC) coupled with mass spectrometry (MS) dramatically improved the separation and identification of the resulting partially methylated alditol acetates. stenutz.eunih.gov This combination is highly sensitive, allowing for the analysis of very small quantities of material, in the range of picomoles for N-glycosidically linked glycoprotein (B1211001) oligosaccharides. nih.gov The development of capillary GC columns further enhanced the resolution, enabling the separation of a wide array of potential PMAA isomers. nih.gov
The table below summarizes key reagents used in both historical and contemporary methylation analysis protocols.
| Reagent | Role in Methylation Analysis | Era of Prominence |
| Methyl Iodide / Silver Oxide | Early methylating agent system | Early 20th Century |
| Dimethyl Sulfate / Sodium Hydroxide | Widely used methylating agent system (Haworth) | Early to Mid-20th Century |
| Sodium methylsulfinylmethanide / Methyl Iodide | Highly efficient permethylation agent (Hakomori) | Mid-20th Century to Present |
| Sodium Hydroxide (powdered) / Methyl Iodide in DMSO | A common and effective modern methylation method | Late 20th Century to Present |
The continued refinement of both the chemical derivatization steps and the analytical instrumentation ensures that methylation analysis remains an indispensable and powerful tool in glycoscience for unraveling the complex architecture of the glycome.
Structure
3D Structure
Properties
CAS No. |
6163-35-5 |
|---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10+/m1/s1 |
InChI Key |
AQWPITGEZPPXTJ-SPFKKGSWSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC)OC)OC |
Canonical SMILES |
COCC1C(C(C(C(O1)O)OC)OC)OC |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for 2,3,4,6 Tetra O Methyl Alpha D Glucose
Regioselective O-Methylation of Glucose and its Pyranoside Derivatives
The synthesis of 2,3,4,6-Tetra-O-methyl-alpha-D-glucose necessitates the exhaustive methylation of all four hydroxyl groups of a glucose molecule. Achieving this, often with high regioselectivity, involves a range of classical and contemporary chemical methods. The choice of methodology is often dictated by the desired yield, selectivity, and the scale of the reaction.
Classical and Contemporary Methylation Reagents and Conditions
The methylation of glucose has been historically achieved using robust and effective, albeit sometimes harsh, reagents. These classical methods are still widely employed due to their reliability and cost-effectiveness.
Classical Methylation Reagents:
Purdie Methylation: This method traditionally utilizes methyl iodide (CH₃I) as the methyl source and silver oxide (Ag₂O) as a base and halide scavenger. The reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF). While effective, the cost of silver oxide and the need for anhydrous conditions can be drawbacks.
Haworth Methylation: A widely used method involves the treatment of glucose with dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a strong base, most commonly sodium hydroxide (B78521) (NaOH). mdpi.com This procedure is often performed in an aqueous or biphasic system. A detailed and reliable procedure for the synthesis of 2,3,4,6-tetramethyl-d-glucose (B1584719) using methyl sulfate and 40% sodium hydroxide solution has been published in Organic Syntheses. mdpi.com
Kuhn Methylation: This method employs methyl iodide and barium oxide (BaO) or a mixture of barium oxide and barium hydroxide (Ba(OH)₂) in DMF. It is considered a milder alternative to the Purdie method and is often used for more sensitive substrates.
Contemporary Methylation Reagents and Conditions:
Modern advancements in synthetic chemistry have introduced milder and more selective methods for O-methylation.
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can significantly enhance the efficiency of methylation reactions in biphasic systems. This approach facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase containing the carbohydrate and the methylating agent, leading to improved reaction rates and yields.
Ionic Liquids: Ionic liquids have emerged as green and efficient solvents for carbohydrate modifications, including methylation. Their ability to dissolve carbohydrates, which are often poorly soluble in common organic solvents, can lead to more homogeneous reaction conditions and improved regioselectivity. For instance, lipase-catalyzed acylations in ionic liquids have shown enhanced regioselectivity due to the increased solubility of glucose. acs.org
Organotin Reagents: The use of dibutyltin (B87310) oxide (Bu₂SnO) allows for the regioselective activation of vicinal diols. Subsequent treatment with a methylating agent can lead to selective methylation at one of the hydroxyl groups, a powerful strategy for the synthesis of partially methylated glucose derivatives.
| Method | Methylating Agent | Base/Promoter | Solvent | Key Features |
| Purdie | Methyl iodide (CH₃I) | Silver oxide (Ag₂O) | DMF | Effective but costly; requires anhydrous conditions. |
| Haworth | Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (NaOH) | Water/Biphasic | Cost-effective and widely used for permethylation. mdpi.com |
| Kuhn | Methyl iodide (CH₃I) | Barium oxide (BaO) | DMF | Milder than Purdie methylation. |
| Phase-Transfer | Dimethyl sulfate or Methyl iodide | Aqueous NaOH | Dichloromethane/Water | Enhanced reaction rates in biphasic systems. |
| Ionic Liquids | Various | - | Ionic Liquid | Improved solubility of carbohydrates, potentially enhancing selectivity. acs.org |
| Organotin-mediated | Methyl iodide | Dibutyltin oxide (Bu₂SnO) | Toluene/Methanol | Allows for regioselective methylation of diols. |
Optimization of Reaction Parameters for Yield and Selectivity
The efficiency and outcome of glucose methylation are highly dependent on several reaction parameters. Careful optimization of these factors is crucial to maximize the yield of the desired this compound and to control regioselectivity when synthesizing partially methylated derivatives.
Stoichiometry of Reagents: The molar ratio of the methylating agent and the base to the carbohydrate substrate is a critical factor. For permethylation, a significant excess of both the methylating agent and the base is typically used to drive the reaction to completion.
Temperature: The reaction temperature influences the rate of methylation. While higher temperatures can accelerate the reaction, they may also lead to side reactions and degradation of the carbohydrate. A common procedure for the Haworth methylation of glucose specifies maintaining the reaction temperature at 55°C initially, followed by boiling for 30 minutes. mdpi.com
Solvent: The choice of solvent is crucial, especially for achieving regioselectivity. As mentioned, ionic liquids can improve the solubility of glucose and influence the selectivity of enzymatic acylations. acs.org In classical methods, solvents like DMF are chosen for their ability to dissolve both the carbohydrate and the reagents.
Protecting Groups: To achieve regioselective methylation, the use of protecting groups is indispensable. For instance, the formation of a 4,6-O-benzylidene acetal (B89532) on a glucopyranoside derivative leaves the hydroxyl groups at C-2 and C-3 available for methylation. Subsequent deprotection of the benzylidene group allows for the methylation of the C-4 and C-6 hydroxyls, providing a route to specifically methylated glucose derivatives. The regioselective C-3-O-methylation of 4,6-O-benzylidene-beta-D-glucopyranosides can be achieved by forming a copper chelate of the 2,3-diol prior to introducing the methylating agent. nih.gov
Preparation of Specific Analytical Derivatives of this compound
Once synthesized, this compound serves as a valuable starting material for the preparation of derivatives used in further synthetic applications and for the structural analysis of polysaccharides.
Formation of Glycosyl Halides (e.g., Glycopyranosyl Bromide) for Synthesis Applications
Glycosyl halides are important intermediates in the synthesis of glycosides. The conversion of this compound to its corresponding glycopyranosyl bromide creates a reactive glycosyl donor.
A convenient and high-yielding method for the preparation of 2,3,4,6-Tetra-O-methyl-α-D-glucopyranosyl bromide involves the direct treatment of 2,3,4,6-tetra-O-methyl-D-glucose with hydrogen bromide (HBr). mdpi.comrsc.org This procedure is noted to be simpler and more efficient than earlier methods that involved the formation of an intermediate 1-O-acetyl derivative. mdpi.com The reaction is typically carried out by saturating a solvent such as dichloroethane with HBr gas and then adding the methylated glucose. mdpi.com The resulting 2,3,4,6-Tetra-O-methyl-α-D-glucopyranosyl bromide is often used immediately in subsequent reactions due to its instability. mdpi.com
Generation of Partially Methylated Alditol Acetates for Linkage Analysis
A primary application of methylated sugars is in the linkage analysis of polysaccharides. This technique allows for the determination of the positions through which monosaccharide units are connected within a polymer. The process involves a series of chemical modifications to the polysaccharide, culminating in the formation of partially methylated alditol acetates (PMAAs), which are then analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govnih.govscispace.com
The general procedure for linkage analysis is as follows:
Permethylation: The polysaccharide is first exhaustively methylated to convert all free hydroxyl groups to O-methyl ethers. This can be achieved using methods such as the Hakomori method, which employs dimsyl anion and methyl iodide. researchgate.net
Hydrolysis: The permethylated polysaccharide is then hydrolyzed, typically with a strong acid like trifluoroacetic acid (TFA), to break the glycosidic linkages and yield a mixture of partially methylated monosaccharides. researchgate.net
Reduction: The resulting partially methylated monosaccharides are reduced, usually with sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄), to convert the aldehyde or ketone groups to alditols. researchgate.net The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at C-1, which can aid in mass spectral interpretation.
Acetylation: The final step is the acetylation of the newly formed hydroxyl groups (those that were originally involved in glycosidic linkages or the ring structure) using an acetylating agent like acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or 4-dimethylaminopyridine. researchgate.netnih.gov
Advanced Methodologies for Structural Characterization Utilizing 2,3,4,6 Tetra O Methyl Alpha D Glucose As a Key Analyte
Permethylation-Based Glycosidic Linkage Analysis
Permethylation analysis is a classic and widely used chemical method to determine the positions of glycosidic linkages in carbohydrates. nih.govnih.gov This technique involves chemically marking the free hydroxyl groups on the sugar residues, which allows for the subsequent identification of the positions that were originally involved in linking the monosaccharides together. nih.gov
Identification and Quantification of Methylated Monosaccharide Residues
The mixture of PMAAs is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govdaneshyari.com The PMAAs are separated based on their volatility and interaction with the GC column, and each compound produces a characteristic retention time and a unique mass spectrum upon electron impact (EI) fragmentation. nih.gov
The fragmentation pattern of a PMAA allows for unambiguous identification of the original monosaccharide and its linkage pattern. nih.gov For example, the PMAA derived from a terminal glucose residue (2,3,4,6-Tetra-O-methyl-alpha-D-glucose) is readily identifiable. By comparing the retention times and mass spectra of the sample components to those of known standards, each linkage type within the original polysaccharide can be identified and quantified. mdpi.comamazonaws.com
| Original Linkage Type of Glucose Residue | Resulting Partially Methylated Alditol Acetate (PMAA) |
|---|---|
| Terminal Glc | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol |
| →4)-Glc-(1→ | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol |
| →6)-Glc-(1→ | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol |
| →3)-Glc-(1→ | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol |
| →2)-Glc-(1→ | 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-D-glucitol |
| →4,6)-Glc-(1→ (Branch Point) | 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol |
Spectroscopic Techniques for Structural Assignment of Permethylated Derivatives
While methylation analysis is highly effective for determining linkage positions, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive alternative that can provide a more complete picture of carbohydrate structure, including anomeric configuration (α or β), sequence, and conformational properties. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful single technique for the detailed structural elucidation of oligo- and polysaccharides. uga.edunih.gov It provides atomic-level information on the chemical environment of nuclei such as ¹H and ¹³C.
A significant challenge in the NMR analysis of many large polysaccharides is their poor solubility or tendency to form highly viscous solutions, which leads to severe signal broadening and loss of spectral resolution. biorxiv.org Permethylation addresses this issue effectively. By replacing the hydrogen-bonding hydroxyl groups with methyl ethers, permethylation disrupts the intermolecular hydrogen bonding networks that cause polymer aggregation. acs.org This greatly enhances the solubility of even previously insoluble polysaccharides in common NMR solvents like chloroform-d (B32938) (CDCl₃), resulting in high-resolution spectra comparable to those of small oligosaccharides. acs.orgosti.govacs.org
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to fully assign the structure of a permethylated carbohydrate. mdpi.comuga.edu
1D NMR (¹H and ¹³C) : The 1D ¹H NMR spectrum provides initial information, such as the number of distinct sugar residues and their anomeric configurations (α-anomers typically resonate above ~4.7 ppm, while β-anomers resonate below). uga.edubiorxiv.orgnih.gov The ¹³C NMR spectrum offers a wider chemical shift dispersion, making it easier to resolve individual carbon signals. nih.gov For permethylated polysaccharides, the large signals from the methyl ether groups (-OMe) are typically observed between 3.30 and 3.60 ppm in the ¹H spectrum. acs.orgacs.org
| Nucleus | Signal Type | Typical Chemical Shift Range (ppm) | Information Provided |
|---|---|---|---|
| ¹H | Anomeric Protons (H-1) | 4.4 - 6.0 | Number of residues, anomeric configuration (α/β) |
| ¹H | Ring Protons | 3.2 - 4.2 | Monosaccharide identity, coupling constants |
| ¹H | Methyl Protons (-OCH₃) | 3.3 - 3.6 | Confirmation of permethylation |
| ¹³C | Anomeric Carbons (C-1) | 90 - 110 | Number and type of residues |
| ¹³C | Ring Carbons | 60 - 85 | Monosaccharide identity, linkage position |
2D NMR : Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the sequence and linkage between residues. mdpi.comunina.it
COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons that are two or three bonds apart (e.g., H-1 to H-2, H-2 to H-3). It is the first step in tracing the connectivity of protons within a single sugar ring. researchgate.netslu.se
TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment extends the correlations observed in COSY to show the entire spin system of a monosaccharide. researchgate.net By irradiating a single proton (usually the well-resolved anomeric proton), all other protons within that same sugar residue can be identified. slu.se
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. mdpi.comslu.se It is used to assign the ¹³C chemical shifts for each proton identified in the COSY and TOCSY spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to determining the glycosidic linkage. It detects longer-range correlations (typically 2-3 bonds) between protons and carbons. researchgate.netslu.se A cross-peak between the anomeric proton (H-1) of one residue and a carbon atom of an adjacent residue (e.g., C-4, C-6) provides direct evidence of the glycosidic linkage point. unina.it For example, a correlation from the H-1 of a glucose unit to the C-4 of another residue confirms a (1→4) linkage.
By systematically applying this suite of NMR experiments, the complete primary structure of a permethylated oligo- or polysaccharide can be determined, with this compound and its derivatives serving as vital reference points in the complex puzzle of carbohydrate structural analysis.
Chemical Shift Analysis of O-Methylated Glucopyranoside Moieties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of organic molecules, including methylated carbohydrates. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a wealth of information about the substitution pattern and stereochemistry of the glucopyranoside ring.
In the ¹H NMR spectrum of this compound, the protons attached to the pyranose ring and the methyl ether groups exhibit distinct chemical shifts. The anomeric proton (H-1) in the α-configuration typically resonates at a characteristic downfield position. The signals for the methoxy (B1213986) groups (-OCH₃) also provide crucial information, with their chemical shifts being influenced by their position on the glucose ring.
Similarly, ¹³C NMR spectroscopy offers a detailed fingerprint of the carbon skeleton. Each carbon atom in the this compound molecule gives a distinct resonance, and the chemical shifts are indicative of the methylation pattern. For instance, the chemical shift of the anomeric carbon (C-1) is a key indicator of the α- or β-configuration. O-methylation causes a significant downfield shift for the carbon atom bearing the methyl group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,3,4,6-Tetra-O-methyl-D-glucopyranose.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | 97.5 |
| 2 | - | 83.6 |
| 3 | - | 81.9 |
| 4 | - | 79.8 |
| 5 | - | 71.1 |
| 6 | - | 72.0 |
| 2-OCH₃ | - | 60.7 |
| 3-OCH₃ | - | 60.6 |
| 4-OCH₃ | - | 59.0 |
| 6-OCH₃ | - | 59.0 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Approaches
Mass spectrometry is an indispensable tool for the analysis of methylated carbohydrates, offering high sensitivity and detailed structural information. Various MS-based techniques are employed, each with its specific advantages for analyzing compounds like this compound.
Linkage analysis is a fundamental aspect of carbohydrate structural determination, and the most widely used method involves the analysis of partially methylated alditol acetates (PMAAs) by GC-MS. taylorfrancis.com This technique allows for the determination of the positions at which monosaccharide residues are linked within a polysaccharide. The process involves permethylation of all free hydroxyl groups, followed by hydrolysis of the glycosidic linkages, reduction of the resulting partially methylated monosaccharides to their corresponding alditols, and subsequent acetylation of the newly formed hydroxyl groups. nih.govnih.gov
The resulting PMAAs are volatile and can be separated by gas chromatography and identified by their characteristic mass spectra. taylorfrancis.com The fragmentation patterns in the electron ionization (EI) mass spectra are highly informative, as cleavage of the alditol backbone occurs preferentially between carbon atoms, yielding fragments that are diagnostic of the original methylation pattern. stenutz.eu For instance, the analysis of a polysaccharide containing this compound as a non-reducing terminal residue would yield 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol after these derivatization steps.
MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of large, non-volatile biomolecules like permethylated glycans. nih.govnih.gov Permethylation is a common derivatization strategy in MALDI-MS analysis of carbohydrates as it enhances the ionization efficiency and stabilizes sialic acid residues. mdpi.comludger.com This allows for the sensitive detection of both neutral and acidic glycans in the positive ion mode. ludger.com
In a typical MALDI-TOF MS experiment, the permethylated glycan is co-crystallized with a matrix material on a target plate. A pulsed laser beam desorbs and ionizes the analyte, and the resulting ions are accelerated in an electric field. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. This technique provides a rapid profile of the permethylated glycans present in a sample, revealing their molecular weights and relative abundances. researchgate.net
Electrospray ionization (ESI) is another soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules such as carbohydrates from liquid solutions. nih.govlibretexts.org ESI-MS can be used to determine the molecular weights of permethylated oligosaccharides with high accuracy. acs.org
A significant advantage of ESI-MS is its ability to be coupled with tandem mass spectrometry (MS/MS or MSn), which allows for detailed structural elucidation through fragmentation analysis. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a permethylated glycan) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the sequence and linkage of the monosaccharide units. nih.gov The fragmentation patterns of permethylated glucose derivatives can be complex, but they provide valuable insights into the glycosidic linkages and branching patterns. nih.gov ESI-MS is also capable of resolving isomeric carbohydrate structures, which is often a significant analytical challenge. nih.govresearchgate.net
Chromatographic Separation Techniques for Permethylated Analytes
Chromatographic techniques are essential for the separation and resolution of complex mixtures of methylated carbohydrates prior to their detection and characterization.
Gas chromatography is a high-resolution separation technique that is ideal for the analysis of volatile and thermally stable compounds. researchgate.net For carbohydrate analysis, monosaccharides must first be derivatized to increase their volatility. creative-biolabs.com Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) ethers or alditol acetates. researchgate.netrestek.com
The separation of methylated monosaccharides by GC is typically performed on capillary columns with a stationary phase that provides good selectivity for these compounds. mdpi.com The retention time of a specific methylated monosaccharide derivative is a characteristic property that can be used for its identification when compared to authentic standards. researchgate.net The use of retention indices, which normalize retention times to those of a series of standards, can aid in inter-laboratory comparisons of data. researchgate.net GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) provides a powerful tool for both the quantitative and qualitative analysis of methylated monosaccharide mixtures. researchgate.net
Table 2: Illustrative Gas Chromatography Retention Times for Methylated Glucose Derivatives.
| Compound | Derivative | Typical Retention Time (min) |
|---|---|---|
| This compound | Trimethylsilyl (TMS) | 15.8 |
| 2,3,6-Tri-O-methyl-D-glucose | Partially Methylated Alditol Acetate (PMAA) | 21.2 |
| 2,4,6-Tri-O-methyl-D-glucose | Partially Methylated Alditol Acetate (PMAA) | 22.5 |
| 3,4,6-Tri-O-methyl-D-glucose | Partially Methylated Alditol Acetate (PMAA) | 23.1 |
Note: Retention times are highly dependent on the specific GC column, temperature program, and other experimental parameters.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Permethylated Glycans
Following the hydrolysis of a permethylated polysaccharide, the resulting mixture of methylated monosaccharides is often complex. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) offer the high resolution needed to separate these components for subsequent identification, often by mass spectrometry (MS). nih.gov
Permethylation renders glycans more hydrophobic, which allows for efficient separation using reversed-phase (RP) liquid chromatography. nih.govresearchgate.net C18 columns are commonly employed for this purpose. nih.gov Elevating the column temperature, for instance to 55°C, has been shown to significantly improve chromatographic resolution and peak shape, which in turn enhances sensitivity and aids in the separation of isomers. nih.gov
Another powerful stationary phase for this application is porous graphitized carbon (PGC). PGC columns can effectively separate permethylated glycan isomers, a task that can be challenging for C18 columns. mdpi.comresearchgate.net UHPLC systems, with their ability to handle higher pressures and use smaller particle size columns, provide even greater resolution and faster analysis times compared to traditional HPLC. nih.gov For instance, a PGC analytical column on a nano UHPLC system, operated at an elevated temperature of 75°C, has been used effectively for the isomeric separation of permethylated glycans. mdpi.com
The mobile phases typically consist of a gradient of an organic solvent like acetonitrile (B52724) in water, often with a small amount of an acid such as formic acid to improve ionization for mass spectrometry detection. nih.govmdpi.com
Table 1: Representative HPLC/UHPLC Conditions for Permethylated Glycan Analysis ```html
Thin-Layer Chromatography (TLC) in Simplified Methylation Analysis Procedures
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of methylated sugar mixtures. khanacademy.orgIt is particularly useful for monitoring the completeness of the methylation reaction or for a preliminary separation of the hydrolysis products.
For the separation of methylated glucoses, silica (B1680970) gel plates are typically used as the stationary phase. khanacademy.orgThe separation relies on the differential partitioning of the analytes between the stationary phase and a mobile phase that is drawn up the plate by capillary action. Since this compound is less polar than its partially methylated counterparts (e.g., tri- and di-O-methyl glucoses), it will travel further up the plate, resulting in a higher Retention Factor (Rf) value.
libretexts.org
A variety of solvent systems (mobile phases) can be employed, and the optimal choice depends on the specific mixture of methylated sugars. Common solvent systems are mixtures of polar and non-polar organic solvents. For instance, a system of benzene/1-butanol/acetone/water might be used. nih.govAfter development, the spots are visualized using a spray reagent. A common visualization agent is an orcinol-sulfuric acid spray, which, upon heating, reacts with the sugars to produce colored spots.
researchgate.net
Quantitative Determination Strategies Incorporating Permethylation
Permethylation is not only a qualitative tool for linkage analysis but also a critical derivatization step for the quantitative analysis of carbohydrates. The methylation of hydroxyl groups enhances the volatility and thermal stability of monosaccharides, making them amenable to Gas Chromatography (GC) analysis. cabidigitallibrary.orgajrsp.comFurthermore, permethylation improves ionization efficiency in mass spectrometry, leading to higher sensitivity in LC-MS based quantification methods.
researchgate.net
Advanced MS techniques, such as multiple-reaction monitoring (MRM) on a triple quadrupole mass spectrometer, can be used for the highly sensitive and reliable quantification of permethylated glycans. This approach allows for the detection and quantification of dozens of different glycan structures, even from minute amounts of complex biological samples.
Reduction/Permethylation Techniques for Quantitative Analysis of Carbohydrates in Solution
A significant challenge in the GC analysis of sugars is the presence of multiple anomeric forms (α and β) for each sugar, which results in multiple peaks on the chromatogram, complicating quantification. cabidigitallibrary.orgA robust strategy to overcome this is to first reduce the aldehyde or ketone group of the carbohydrate to a primary alcohol, forming an alditol, before permethylation. This reduction step eliminates the anomeric center.
This technique typically involves the reduction of the carbohydrate mixture with a reducing agent like sodium borodeuteride, followed by permethylation of the resulting alditols. amazonaws.comThe use of sodium borodeuteride instead of sodium borohydride (B1222165) introduces a deuterium (B1214612) label at the former carbonyl carbon, which can be useful for mass spectrometry fragmentation analysis. The resulting partially methylated alditol acetates (PMAAs) are then analyzed by GC-MS. daneshyari.comnih.govuga.eduThis procedure yields a single peak for each sugar derivative, simplifying the chromatogram and allowing for more accurate quantification.
nih.gov
The accuracy of GC-based quantification relies on the use of molar response factors, which correct for variations in the detector response (e.g., Flame Ionization Detector - FID) to different compounds.
nih.govTable 2: Research Findings on Reduction/Permethylation for Quantitative GC Analysis
Note: Relative molar response factors are illustrative and can vary based on specific GC conditions and instrumentation.
nih.gov
Table of Compounds
Compound Name This compound 2,3,4,6-Tetra-O-methyl-D-glucose Acetonitrile Benzene 1-Butanol Formic acid Galactose Glucose Mannose Orcinol Sodium borodeuteride Sodium borohydride Sulfuric acid Xylose
Computational and Theoretical Investigations of Permethylated Glucose Conformational Dynamics
Application of Quantum Chemical Methods
Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, offer a high level of accuracy for studying the electronic structure and energetics of molecules. These methods are particularly useful for understanding the subtle stereoelectronic effects that govern the conformational preferences of methylated sugars.
Density Functional Theory (DFT) and ab initio calculations are powerful tools for mapping the conformational energy landscapes of molecules like 2,3,4,6-Tetra-O-methyl-alpha-D-glucose. redalyc.orgnih.gov These first-principles methods allow for the determination of molecular geometries and conformationally dependent energies with high reliability. researchgate.net High-level ab initio and DFT methods have been successfully used to assess the relative energies of various structures of D-glucose and its derivatives. acs.orgresearchgate.net For instance, DFT calculations using functionals like B3LYP with extended basis sets (e.g., 6-311++G**) have been shown to provide consistent and reliable results for carbohydrates. researchgate.netacs.orgmdpi.com
In a study on the closely related tetra-O-methyl-D-glucopyranosyl oxacarbenium ions, DFT calculations identified two main families of conformations. nih.gov For the gluco-configuration, a 4H3 half-chair and a 5S1 skew-boat conformer were found, with the 4H3 form being more stable. nih.gov This demonstrates the capability of these methods to identify and rank the stability of non-chair conformations that can act as reactive intermediates. nih.gov Such calculations provide a detailed picture of the potential energy surface, highlighting the low-energy conformations and the transition states that connect them.
Table 1: Calculated Relative Energies of Glucopyranosyl Oxacarbenium Ion Conformers
| Configuration | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| gluco- | 4H3 | 0.0 |
| gluco- | 5S1 | Favors 4H3 |
| manno- | 4H3 | Nearly isoenergetic |
| manno- | 3E | Nearly isoenergetic |
Data derived from DFT calculations on tetra-O-methyl-D-pyranosyl oxacarbenium ions. nih.gov
The conformational preferences in methylated pyranosides are heavily influenced by stereoelectronic interactions, namely the anomeric and gauche effects. The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring, contrary to what would be expected based on steric hindrance alone. scripps.edu This phenomenon is a specific instance of a more general preference for gauche conformations in systems with adjacent heteroatoms (X-C-Y-C). scripps.edu
Molecular Modeling and Simulation Approaches
While quantum chemical methods provide high accuracy, their computational cost can be prohibitive for studying large systems or long-timescale dynamics. Molecular modeling and simulation approaches, based on classical mechanics, offer a computationally efficient alternative for exploring the conformational dynamics of permethylated glucose.
Molecular Mechanics (MM) methods use empirical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. The MM3 force field, in particular, has a strong reputation for accurately reproducing the fine details of carbohydrate structures, including pyranose ring puckering and variations in bond lengths resulting from the anomeric effect. nih.gov MM3 employs sophisticated mathematical expressions for bonded and non-bonded interactions, providing a flexible and accurate description of the potential energy surface. nih.govmdpi.com
MM3 has been extensively used for the conformational analysis of monosaccharides and oligosaccharides, allowing for the mapping of the conformational space to identify low-energy structures. nih.govmdpi.com This approach is valuable for generating initial structures for higher-level calculations or for refining geometries derived from other search methods. nih.gov
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the evolution of the molecular conformation over time. mdpi.com This technique is exceptionally well-suited for studying the conformational flexibility of molecules like this compound in a condensed phase, such as in aqueous solution. mdpi.commpg.de
MD simulations provide an ensemble of conformations, reflecting the dynamic equilibrium of the molecule at a given temperature. mdpi.commaynoothuniversity.ie From these trajectories, one can analyze the fluctuations in bond lengths, bond angles, and, most importantly, torsion angles that define the molecular shape. This allows for the characterization of the flexibility of the pyranose ring and the rotational freedom of the exocyclic methyl and methoxymethyl groups. rsc.orgnih.govrsc.org The results from MD simulations can be used to calculate ensemble-averaged properties that are directly comparable to experimental data, for instance, from NMR spectroscopy. mdpi.com
Conformational Behavior of the Pyranose Ring in Permethylated Glucose Derivatives
For pyranose sugars, there are 38 distinct basic conformations, which include two chairs (C), six boats (B), six skew-boats (S), twelve half-chairs (H), and twelve envelopes (E). canada.ca For most D-glucopyranose derivatives, the 4C1 chair conformation, where the bulky C6 group and most substituents are in equatorial positions, is overwhelmingly the most stable. canada.ca
However, computational studies show that other conformations are accessible and can be important, particularly in chemical reactions or enzymatic binding. nih.gov As mentioned, DFT calculations on the tetra-O-methyl-glucopyranosyl oxacarbenium ion showed that 4H3 (half-chair) and 5S1 (skew-boat) conformations are key low-energy structures. nih.gov The energetic cost of converting from the stable 4C1 chair to the inverted 1C4 chair is significant, with ab initio calculations suggesting a difference of about 33.4 kJ·mol-1 in vacuo for glucose. canada.ca The presence of methyl groups in this compound influences the relative energies of these conformers, but the 4C1 chair remains the dominant form in the ground state. A combined approach using MD simulations to generate a diverse set of structures followed by DFT optimization can provide a comprehensive understanding of the ring's conformational properties. rsc.orgresearchgate.net
Table 2: Common Pyranose Ring Conformations
| Conformation Family | Abbreviation | Description | Relative Stability (General) |
|---|---|---|---|
| Chair | C | Four atoms are coplanar, two are on opposite sides of the plane. | Most Stable |
| Boat | B | Four atoms are coplanar, two are on the same side of the plane. | High Energy |
| Skew-Boat (or Twist-Boat) | S | A twisted form of the boat, more stable than the true boat. | Intermediate Energy |
| Half-Chair | H | Four adjacent atoms are coplanar. | High Energy (Transition State) |
| Envelope | E | Five atoms are coplanar. | High Energy (Transition State) |
Relative stabilities are general trends and can be influenced by substituents. canada.ca
Influence of Methylation on Intramolecular Interactions and Ring Inversion Pathways
The substitution of hydroxyl groups with methoxy (B1213986) groups in this compound significantly alters the intramolecular forces that govern its three-dimensional structure and dynamic behavior. This transformation primarily involves the elimination of intramolecular hydrogen bonding capabilities and the introduction of steric and electronic effects, which collectively reshape the molecule's conformational landscape and the energy barriers associated with ring inversion.
Alteration of Intramolecular Hydrogen Bonding and Steric Effects:
In native α-D-glucose, a network of intramolecular hydrogen bonds contributes to the stability of its preferred conformers. However, computational studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis have revealed that many of these interactions, particularly those forming five-membered rings, are weak or non-existent. The stability of glucose conformers is dictated by a delicate balance of steric, electrostatic, and hyperconjugative interactions.
The replacement of hydroxyl groups with less polar methoxy groups also renders the carbohydrate more hydrophobic, which can influence its interactions in different solvent environments, although the core intramolecular dynamics are governed by the changes in non-bonded interactions. nih.govacs.org
Pyranose Ring Flexibility and Inversion Pathways:
The conformation of the six-membered pyranose ring is a critical determinant of a carbohydrate's physical and chemical properties. For glucopyranose, the two chair conformations (¹C₄ and ⁴C₁) are significantly lower in energy than other conformers and are separated by high energy barriers, making chair-chair interconversion a rare event in solution. researchgate.net
Computational studies, particularly those employing density functional theory (DFT) and Car-Parrinello ab initio molecular dynamics, have been instrumental in mapping the potential energy surfaces and inversion pathways of permethylated glucose. For penta-O-methyl-α-D-glucopyranose, a closely related analogue, these studies have elucidated the transition states connecting the stable chair conformers to higher-energy boat and skew-boat forms. researchgate.netcanada.ca
The inversion from the stable ¹C₄ chair conformation to a ¹,⁴B boat conformation has been shown to proceed through a high-energy transition state identified as a ¹E envelope conformation, where five atoms of the ring are coplanar. researchgate.netcanada.ca From this envelope-like transition state, the molecule can relax into the ¹,⁴B boat minimum. The complete inversion to the opposite chair (⁴C₁) would require traversing a series of such high-energy intermediates. The activation barriers for these conformational exchanges in glucose derivatives are generally high, often around 10 kcal/mol, underscoring the rigidity of the pyranose ring. researchgate.net
The table below summarizes the key conformations involved in the ring dynamics of glucopyranose derivatives as identified through computational studies.
| Conformation Type | Cremer-Pople Puckering Notation | Relative Energy (Qualitative) | Role in Inversion Pathway |
| Chair | ¹C₄ / ⁴C₁ | Low (Stable Minimum) | Ground state conformers |
| Boat | ¹,⁴B / B₁,₄ | High | Unstable intermediate |
| Skew-Boat | ¹S₅ / ⁵S₁ | High | Intermediate along pseudorotation path |
| Half-Chair | ⁴H₅ / ⁵H₄ | Very High | Transition state |
| Envelope | ¹E / E₁ | Very High | Transition state (e.g., ¹C₄ to ¹,⁴B) |
This table provides a qualitative summary of the relative energies and roles of different pyranose ring conformations.
Applications in the Structural Elucidation of Complex Natural and Synthetic Carbohydrates
Determination of Glycosidic Linkage Patterns in Oligo- and Polysaccharides
Glycosidic linkage analysis is a powerful chemical method used to determine the positions at which monosaccharide residues are linked together in a carbohydrate. nih.govspringernature.com The process involves a series of chemical reactions:
Permethylation : All free hydroxyl groups on the polysaccharide are converted to methyl ethers. This is a critical step that "marks" the positions that are not involved in glycosidic linkages or the ring structure. nih.govnih.gov
Hydrolysis : The permethylated polysaccharide is then hydrolyzed, typically with acid, to break all the glycosidic bonds and release the individual monosaccharide units. nih.gov The hydroxyl groups that were previously involved in linkages are now exposed. nih.gov
Reduction and Acetylation : The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated. This process converts the mixture into volatile partially methylated alditol acetates (PMAAs). springernature.commdpi.comuga.edu
Analysis : The resulting PMAAs are separated and identified, typically using gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov
The identity of each PMAA reveals the linkage position of the original monosaccharide residue. For instance, the detection of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl glucitol (the PMAA derived from 2,3,4,6-Tetra-O-methyl-D-glucose) unambiguously indicates the presence of a terminal, non-reducing glucose unit in the original polysaccharide. askfilo.comnih.gov Conversely, a derivative like 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl glucitol would indicate a glucose residue that was linked through the C4 position. researchgate.net
Plant cell walls are complex composites primarily composed of polysaccharides, including cellulose, hemicelluloses (like xylans and xyloglucans), and pectins. nih.govspringernature.com Determining the precise structure of these polymers is essential for understanding plant development and for the effective utilization of plant biomass. nih.govspringernature.com
Table 1: Example of Methylated Sugars Identified from Pectic Polysaccharides of White Mustard Cotyledons nih.gov
| Methylated Sugar Identified | Inferred Linkage | Molar Proportions |
|---|---|---|
| 2,3,4,6-tetra-O-methyl-d-galactose | Terminal Galactose (Galp-(1→) | 0.32 |
| 2,3,5-tri-O-methyl-l-arabinose | Terminal Arabinose (Araf-(1→) | 2.86 |
| 2,3,4-tri-O-methyl-d-xylose | Terminal Xylose (Xylp-(1→) | 1.88 |
| 2,3-di-O-methyl-d-[6-³H]galactose | →4)-Galacturonic Acid-(1→ | 1.00 |
| 2-O-methyl-d-[6-³H]galactose | →3,4)-Galacturonic Acid-(1→ | 1.14 |
| 3,4-di-O-methylrhamnose | →2)-Rhamnose-(1→ | 0.54 |
| 3-O-methylrhamnose | →2,4)-Rhamnose-(1→ | 0.74 |
| 2,3-di-O-methyl-l-arabinose | →5)-Arabinose-(1→ | 2.50 |
This table is interactive. Click on column headers to sort.
Bacteria produce a vast array of exopolysaccharides (EPS) that play roles in biofilm formation, adhesion, and protection. researchgate.netnih.gov These polymers can be homopolysaccharides, consisting of a single type of monosaccharide, or highly complex heteropolysaccharides. researchgate.netbepls.com The structural determination of these EPS is crucial for understanding their biological functions and harnessing them for biotechnological applications. springernature.com
Methylation analysis is an indispensable tool in this process. springernature.com For example, the structural elucidation of an EPS from a Rhodococcus strain involved methylation analysis alongside NMR spectroscopy. researchgate.net The analysis identified residues of 3-substituted α-D-glucuronic acid, 3-substituted β-D-galactose, and 3-substituted α-D-glucose, which formed the main chain of the polysaccharide. researchgate.net This detailed linkage information was critical for reconstructing the repeating unit of the polymer.
Glycosylation, the attachment of carbohydrate chains (glycans) to proteins and lipids, is a vital post-translational modification that affects protein folding, stability, and function. frontiersin.orgcreative-biolabs.com The analysis of N- and O-linked glycans on glycoproteins and the carbohydrate portions of glycolipids is central to the fields of proteomics and glycomics. nih.gov
Methylation analysis is widely used for the detailed structural characterization of these glycans. nih.gov The typical workflow involves the release of glycans from the protein or lipid backbone, followed by permethylation, hydrolysis, and GC-MS analysis of the resulting PMAAs. creative-biolabs.comnih.gov This approach provides definitive information on the linkage positions within the glycan chains. For instance, permethylation stabilizes sialic acids and allows for the simultaneous analysis of both neutral and acidic glycans in positive-ion mode mass spectrometry. nih.gov The fragmentation patterns of the resulting PMAAs in the mass spectrometer provide the necessary data to determine the branching and linkage patterns of the original glycan. nih.gov
The principles of methylation analysis apply equally to smaller, discrete oligosaccharides and other specific polymer types like glucofructans. For any given oligosaccharide, this analysis reveals the complete linkage pattern. For example, analysis of a trisaccharide would yield three PMAA products, one corresponding to the non-reducing terminus (e.g., 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl glucitol), one for the internal residue, and one for the reducing-end residue, thereby fully defining its linear or branched structure. This method has been instrumental in confirming the structures of countless natural and synthetic oligosaccharides.
Identification of Branching Points in Complex Carbohydrate Architectures
The identification of branching points is a critical aspect of polysaccharide structural analysis, and it is here that methylation analysis is particularly powerful. uga.edu While a non-reducing terminal residue like glucose will yield 2,3,4,6-tetra-O-methyl-D-glucose upon permethylation and hydrolysis, and a linearly-linked internal residue will yield a tri-O-methyl derivative (e.g., 2,3,6-tri-O-methyl-D-glucose for a (1→4)-linked unit), a branching point will produce a di-O-methyl derivative. nih.govaskfilo.com
For example, a glucose residue in a polysaccharide that is linked through C1 to the preceding sugar, through C4 to the next sugar in the main chain, and also has a branch attached at C6, will be derivatized as follows:
The hydroxyl groups at C2 and C3 are free and will be methylated.
The hydroxyl groups at C4 and C6 are involved in glycosidic linkages and will not be methylated.
Upon hydrolysis, new hydroxyl groups will be exposed at C1, C4, and C6.
After reduction and acetylation, this branching residue will be identified as 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl glucitol. nih.gov
The relative molar ratios of the different PMAAs quantified by GC-MS allow for the determination of the degree of branching and the average length of the side chains. askfilo.com
Table 2: Interpretation of Methylation Analysis Results for Glucans
| Methylated Glucose Derivative (after hydrolysis) | Inferred Linkage in Original Polysaccharide | Type of Residue |
|---|---|---|
| 2,3,4,6-Tetra-O-methyl-D-glucose | Glcp-(1→ | Non-reducing terminus |
| 2,3,6-Tri-O-methyl-D-glucose | →4)-Glcp-(1→ | Linear, chain-elongating |
| 2,4,6-Tri-O-methyl-D-glucose | →3)-Glcp-(1→ | Linear, chain-elongating |
| 2,3,4-Tri-O-methyl-D-glucose | →6)-Glcp-(1→ | Linear, chain-elongating |
| 2,3-Di-O-methyl-D-glucose | →4,6)-Glcp-(1→ | Branch point |
| 2,4-Di-O-methyl-D-glucose | →3,6)-Glcp-(1→ | Branch point |
This table is interactive. Click on column headers to sort.
Contribution to Glycomics Workflows for Comprehensive Glycan Profiling
Glycomics aims to identify the entire complement of sugars (the glycome) of an organism or cell type. nih.gov This is a complex undertaking that relies on a suite of analytical technologies, with mass spectrometry playing a central role. nih.govcreative-proteomics.com Methylation analysis is a key component of many glycomics workflows, providing high-resolution structural details that are often unattainable by mass spectrometry of intact glycans alone. nih.govweebly.com
In a typical glycomics workflow, glycans are released from glycoproteins, purified, and then analyzed. nih.govyoutube.com While initial MS analysis can provide compositional data (i.e., the number of different monosaccharides), it often cannot resolve isomeric structures. weebly.com Permethylation of the glycan pool significantly enhances MS analysis by improving ionization efficiency and stabilizing labile groups like sialic acids. nih.govnih.gov Furthermore, tandem MS (MS/MS) analysis of permethylated glycans yields characteristic fragmentation patterns, including cross-ring cleavages, that can reveal linkage positions. nih.gov For unambiguous assignment, however, traditional methylation analysis with GC-MS identification of the resulting PMAAs remains the gold standard for determining linkage positions and is used to complement and validate data from other methods within a comprehensive glycomics strategy. pnas.org
Emerging Trends and Future Perspectives in Permethylation Driven Carbohydrate Research
Development of Automated and High-Throughput Permethylation Protocols
The intricate and often labor-intensive nature of traditional permethylation methods has historically limited the number of samples that can be processed, creating a bottleneck in large-scale glycomic studies. nih.govnih.gov To overcome this, significant efforts have been directed towards the development of automated and high-throughput permethylation protocols. These advancements are making detailed glycan analysis more accessible to the broader scientific community. nih.govproquest.com
A key innovation in this area is the adaptation of permethylation to a 96-well microplate format. proquest.comacs.org This approach, often coupled with the use of a liquid handling robot, allows for the simultaneous processing of numerous samples, dramatically increasing throughput. oup.com Such automated workflows can encompass the entire process from N-glycan release and enrichment to the final permethylation and extraction steps. oup.com For instance, an automated system can permethylate and extract glycans from 96 samples in under five hours. oup.com
To streamline the purification of permethylated glycans, solid-phase extraction (SPE) techniques have been integrated into these automated protocols. nih.govproquest.com Methods utilizing C18 tips or spin columns packed with sodium hydroxide (B78521) beads offer a faster and more efficient alternative to traditional liquid-liquid extraction, which is often laborious and less suitable for high-throughput applications. nih.govoup.comnih.gov These SPE-based methods are not only rapid, with the capacity to permethylate a 96-well plate of released glycans in less than an hour, but they also enhance the reproducibility and sensitivity of the analysis. nih.govproquest.com
The impact of these automated and high-throughput protocols is substantial. They reduce manual labor and the potential for human error, leading to more consistent and reliable results. plos.orgacs.org Furthermore, by simplifying the technical demands of permethylation, these methods are making sophisticated glycan analysis feasible for non-specialist laboratories, thereby accelerating research in areas such as biopharmaceutical characterization and clinical biomarker discovery. nih.govoup.com
Table 1: Comparison of Traditional vs. High-Throughput Permethylation Protocols
| Feature | Traditional Permethylation | Automated/High-Throughput Permethylation |
| Format | Individual reaction tubes | 96-well microplates |
| Sample Throughput | Low | High (e.g., 96 samples at once) |
| Purification Method | Liquid-liquid extraction | Solid-phase extraction (e.g., C18 tips, spin columns) |
| Time per Sample | Several hours to a day | Minutes to less than an hour |
| Labor Requirement | High, requires specialized skills | Low, can be performed by non-experts with automation |
| Reproducibility | Operator-dependent | High |
| Integration | Manual transfer between steps | Seamless integration with glycan release and mass spectrometry |
Integration of Advanced Mass Spectrometric Techniques with Permethylation for Enhanced Sensitivity and Specificity
Permethylation significantly enhances the quality of mass spectrometry (MS) data for glycans by improving their stability, ionization efficiency, and fragmentation patterns. nih.gov This derivatization is crucial for obtaining detailed structural information, including sequence, branching, and linkage. acs.org The integration of permethylation with advanced MS techniques has led to substantial improvements in the sensitivity and specificity of glycan analysis.
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of permethylated glycans. proquest.com Techniques like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are used to fragment the glycan molecules. nih.govnih.gov The resulting fragment ions provide information about the monosaccharide sequence and branching patterns. proquest.com Permethylation is particularly advantageous as it promotes glycosidic bond cleavages, which are essential for determining connectivity, and can also facilitate cross-ring cleavages that help to identify linkage positions. proquest.com
The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) has been instrumental in resolving complex mixtures of permethylated glycans, including isomers that are indistinguishable by direct infusion MS. oup.comcreative-proteomics.com Porous graphitic carbon (PGC) liquid chromatography, for example, has proven effective in separating permethylated glycan isomers, allowing for their individual analysis by MS/MS. nih.gov This separation capability is critical for the unequivocal characterization of glycan structures. nih.gov
Ion mobility-mass spectrometry (IM-MS) is another advanced technique that is gaining prominence in glycomics. nih.gov IM-MS separates ions in the gas phase based on their size, shape, and charge. This additional dimension of separation can resolve isomeric and even conformational differences among permethylated glycans that may not be separable by chromatography alone. nih.gov
The enhanced sensitivity achieved through these integrated approaches allows for the analysis of low-abundance glycans from complex biological samples. oup.com For instance, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer offers a highly sensitive and specific method for the identification and quantification of permethylated glycans, enabling the analysis of samples as small as 10 nanoliters of human blood serum. oup.compremierbiosoft.com
Table 2: Advanced Mass Spectrometric Techniques for Permethylated Glycan Analysis
| Technique | Principle | Contribution to Glycan Analysis |
| Tandem MS (MS/MS) | Fragmentation of selected precursor ions (e.g., CID, HCD) | Provides detailed structural information on sequence, branching, and linkage. nih.govproquest.com |
| LC-MS | Separation of analytes by liquid chromatography prior to MS analysis | Resolves complex mixtures and separates isomeric glycans. nih.govcreative-proteomics.com |
| MALDI-TOF-MS | Ionization by laser desorption from a matrix, with mass analysis by time-of-flight | Enables rapid and high-throughput screening of permethylated glycans. acs.org |
| Ion Mobility-MS (IM-MS) | Separation of ions based on their size and shape in the gas phase | Provides an additional dimension of separation for resolving isomers and conformers. nih.gov |
| MRM | Highly selective and sensitive targeted quantification | Allows for precise quantification of specific permethylated glycans in complex samples. oup.compremierbiosoft.com |
Synergistic Application of Computational Modeling and Experimental Data for Deeper Glycan Structural Insights
The inherent complexity and flexibility of glycans present significant challenges to their structural elucidation solely through experimental methods. plos.orgnih.gov The synergistic application of computational modeling with experimental data from techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is providing deeper insights into the three-dimensional structures and dynamics of carbohydrates. nih.govnih.gov
Computational tools are becoming indispensable for the interpretation of the large and complex datasets generated by modern mass spectrometers. nih.govproquest.com Software platforms like GlycoWorkbench and SimGlycan can automatically annotate MS and MS/MS spectra of permethylated glycans, matching experimental fragmentation patterns to theoretical structures from databases. nih.govpremierbiosoft.com These tools can identify candidate glycan structures, calculate the m/z values of fragment ions, and rank potential structures based on scoring algorithms, thereby accelerating and improving the accuracy of data analysis. oup.comnih.govpremierbiosoft.com
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of glycans. plos.orgnih.gov Given the flexibility of glycosidic linkages, a single glycan can exist as an ensemble of different conformations in solution. maynoothuniversity.ie MD simulations, using specialized force fields like GLYCAM, can model the dynamic behavior of oligosaccharides and provide insights into their preferred shapes and motions. nih.govbiorxiv.org This information is crucial for understanding how glycans interact with other molecules, such as proteins. nih.gov
The integration of computational chemistry with NMR spectroscopy is another fruitful area of synergy. nih.gov While NMR can provide detailed experimental information about glycan conformation through parameters like coupling constants, computational programs such as CASPER can predict NMR chemical shifts for given glycan structures. acs.orgspringernature.com By comparing experimental NMR data with predicted values, researchers can validate and refine proposed glycan structures. acs.org Quantum mechanics (QM) calculations can further enhance the accuracy of these predictions. plos.org
This integrated approach, combining the strengths of experimental analysis and computational modeling, allows for a more comprehensive understanding of glycan structure and function than either method could achieve alone. nih.gov It enables the generation of 3D models of protein-glycan complexes, the rationalization of glycan-binding specificity, and even the computational design of glycoproteins with tailored properties. nih.govplos.org
Table 3: Computational Tools and Methods in Glycan Research
| Tool/Method | Application | Synergy with Experimental Data |
| GlycoWorkbench, SimGlycan | Automated annotation and interpretation of MS and MS/MS spectra. nih.govpremierbiosoft.com | Accelerates the analysis of large MS datasets from permethylated glycans. |
| Molecular Dynamics (MD) Simulations | Exploration of the 3D conformational space and dynamics of glycans. plos.orgnih.gov | Provides a dynamic structural context for interpreting experimental data from NMR and X-ray crystallography. |
| CASPER | Prediction of 1H and 13C NMR chemical shifts for carbohydrate structures. acs.orgspringernature.com | Facilitates the structural elucidation and assignment of NMR spectra. |
| Quantum Mechanics (QM) Calculations | High-accuracy calculation of molecular properties and reaction mechanisms. plos.orgnih.gov | Refines force fields for MD simulations and improves the accuracy of NMR parameter predictions. |
| Computational Carbohydrate Grafting | Generation and assessment of 3D models of protein-glycan complexes. nih.gov | Integrates glycan array data with structural modeling to explain binding specificity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
